

N,N'-Dimethyloxamide: A Versatile C4 Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N'-Dimethyloxamide**

Cat. No.: **B146783**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Dimethyloxamide, a symmetrical diamide derived from oxalic acid, has emerged as a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, characterized by two secondary amide groups, allows for a range of chemical transformations, making it a key precursor for the synthesis of various nitrogen-containing compounds, including important heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **N,N'-dimethyloxamide**, with a focus on detailed experimental protocols and its role in the preparation of bioactive molecules.

Physicochemical and Spectroscopic Properties

N,N'-Dimethyloxamide is a white crystalline solid with a melting point in the range of 214-217 °C[1][2][3][4]. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of **N,N'-Dimethyloxamide**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₈ N ₂ O ₂	[1] [5]
Molecular Weight	116.12 g/mol	[3] [5]
Melting Point	214-217 °C	[1] [3] [4]
Appearance	White crystalline solid	[1]
CAS Number	615-35-0	[3] [5]
InChI Key	IPZCJUOJSODZNK- UHFFFAOYSA-N	[5]
SMILES	CNC(=O)C(=O)NC	[3] [5]

Table 2: Spectroscopic Data for **N,N'-Dimethyloxamide**

Spectroscopy Type	Peak Assignments and Data	Reference(s)
¹ H NMR	<p>The ¹H NMR spectrum of N,N'-dimethyloxamide is characterized by two main signals. The chemical shifts can vary slightly depending on the solvent used. In a typical spectrum, the methyl protons (-CH₃) appear as a doublet, and the amide protons (-NH) appear as a quartet due to coupling with the methyl protons.</p>	[6] [7]
¹³ C NMR	<p>The ¹³C NMR spectrum shows two distinct signals corresponding to the two types of carbon atoms in the molecule. The carbonyl carbons (C=O) resonate downfield, typically in the range of 160-180 ppm. The methyl carbons (-CH₃) appear upfield, generally between 20-30 ppm.</p>	[6] [7]
FT-IR (KBr)	<p>The FT-IR spectrum of N,N'-dimethyloxamide displays characteristic absorption bands for the amide functional group. A strong absorption band for the C=O stretching vibration (Amide I band) is typically observed around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) appears in the region of</p>	[8] [9]

1520-1570 cm^{-1} . A prominent N-H stretching vibration is also observed as a sharp peak around 3300 cm^{-1} .

Mass Spec (EI)

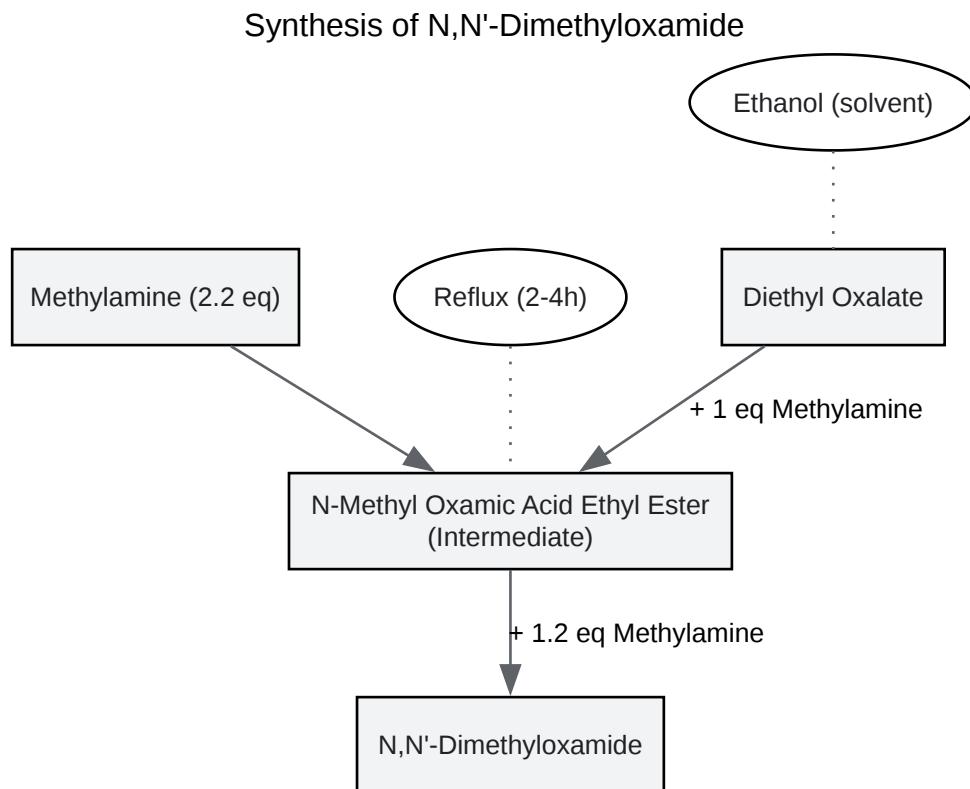
The electron ionization mass spectrum of N,N'-dimethyloxamide shows a molecular ion peak (M^+) at m/z 116. Common fragmentation patterns include the loss of a methyl group ($-\text{CH}_3$) to give a fragment at m/z 101, and cleavage of the C-C bond to produce fragments corresponding to the methylcarbamoyl cation ($[\text{CH}_3\text{NHCO}]^+$) at m/z 58. [5][6]

Synthesis of N,N'-Dimethyloxamide

A common and straightforward method for the synthesis of **N,N'-dimethyloxamide** involves the reaction of a dialkyl oxalate, such as diethyl oxalate, with a primary amine, in this case, methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

This protocol describes a general procedure for the synthesis of **N,N'-dimethyloxamide**.

Materials:


- Diethyl oxalate
- Methylamine (e.g., 40% solution in water or as a gas)
- Ethanol (or another suitable solvent)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer
- Ice bath
- Filtration apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in ethanol.
- Cool the solution in an ice bath.
- Slowly add a solution of methylamine (at least 2.2 equivalents) to the cooled solution of diethyl oxalate with continuous stirring. If using methylamine gas, it can be bubbled through the solution.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The **N,N'-dimethyloxamide** product will often precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.
- Dry the purified **N,N'-dimethyloxamide** under vacuum.

Expected Yield: High yields are typically obtained with this method.

[Click to download full resolution via product page](#)

Synthesis of N,N'-Dimethyloxamide from Diethyl Oxalate.

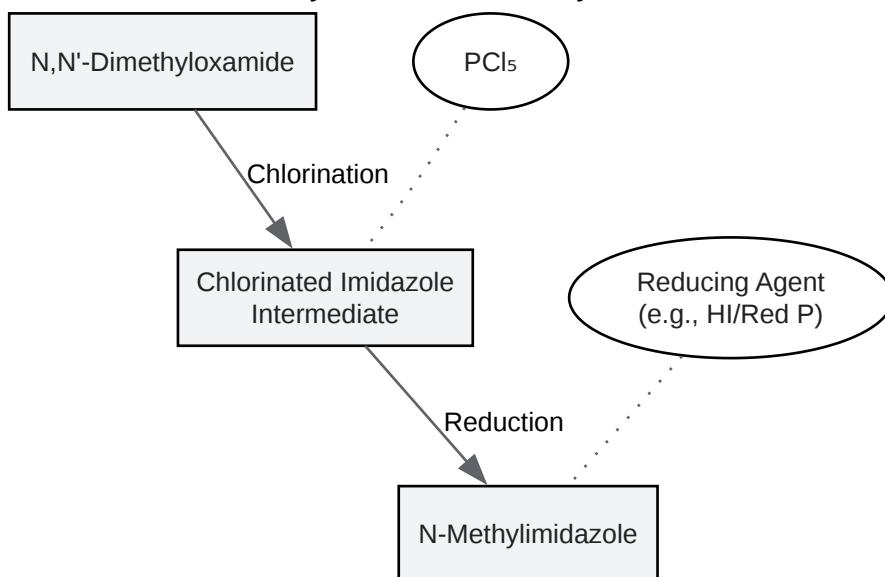
Applications in Organic Synthesis

N,N'-Dimethyloxamide serves as a valuable precursor in several important organic transformations, most notably in the synthesis of heterocyclic compounds.

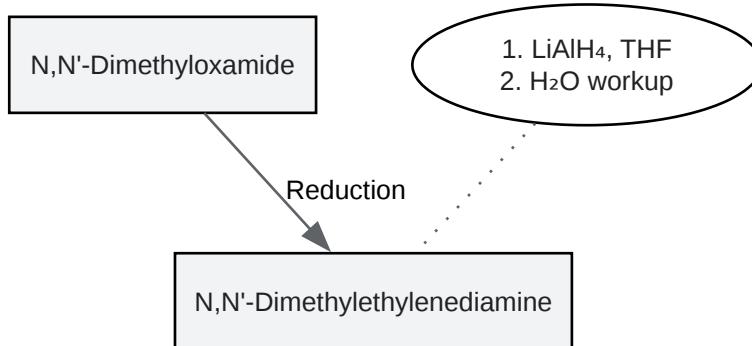
The Wallach synthesis is a classic method for the preparation of imidazoles. In this reaction, **N,N'-dimethyloxamide** is treated with a dehydrating agent, typically phosphorus pentachloride (PCl_5), to form a chlorinated intermediate, which is then reduced to yield N-methylimidazole[1] [5].

This protocol outlines the general steps for the Wallach synthesis.

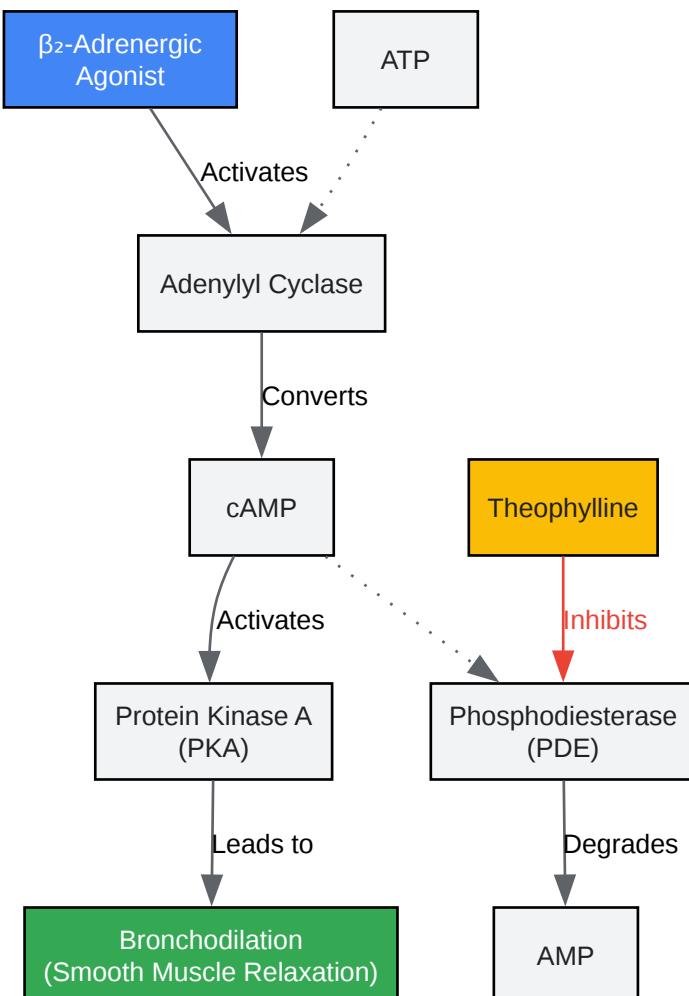
Materials:


- **N,N'-Dimethyloxamide**
- Phosphorus pentachloride (PCl₅)
- Anhydrous, non-polar solvent (e.g., chloroform, dichloromethane)
- Reducing agent (e.g., hydroiodic acid, red phosphorus)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Apparatus for inert atmosphere (optional)

Procedure:


- In a dry round-bottom flask under an inert atmosphere, suspend **N,N'-dimethyloxamide** in an anhydrous solvent.
- Carefully add phosphorus pentachloride portion-wise to the suspension with stirring. The reaction is often exothermic and may require cooling.
- After the addition is complete, heat the reaction mixture to reflux until the reaction is complete (monitor by TLC). This step forms the chlorinated imidazole precursor.
- Cool the reaction mixture and carefully quench any excess PCl₅.
- Isolate the crude chlorinated intermediate.
- In a separate reaction vessel, treat the chlorinated intermediate with a suitable reducing agent, such as hydroiodic acid and red phosphorus.
- Heat the reduction mixture to effect the conversion to N-methylimidazole.

- After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate and purify the N-methylimidazole product.


Wallach Synthesis of N-Methylimidazole

Reduction of N,N'-Dimethyloxamide

Theophylline Signaling Pathway (PDE Inhibition)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jetir.org [jetir.org]
- 2. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. N,N'-Dimethyloxamide [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. N, N-dimethyl ethanamide on reduction with LiAlH₄ gives; [infinitylearn.com]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [N,N'-Dimethyloxamide: A Versatile C4 Building Block for Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146783#n-n-dimethyloxamide-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com